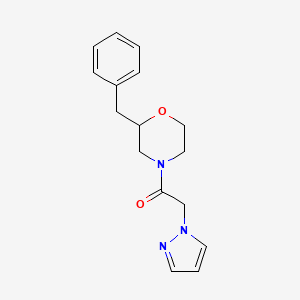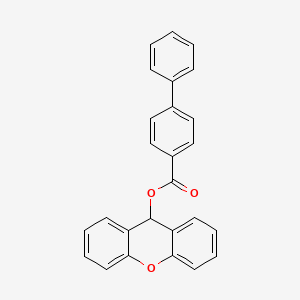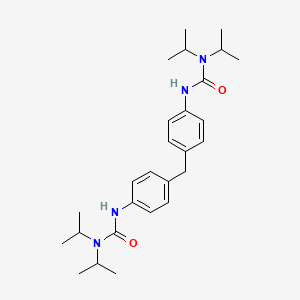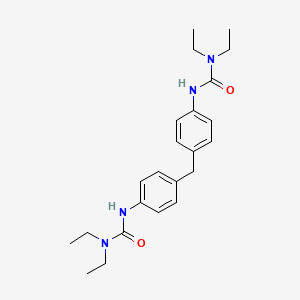
N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diethylurea)
Übersicht
Beschreibung
N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diethylurea), commonly known as MDPDEU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MDPDEU is a urea derivative that has been synthesized through a specific method and has been found to have unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of MDPDEU is not fully understood. However, it has been suggested that MDPDEU may act as a DNA intercalator, which could explain its potential anticancer properties. MDPDEU has also been found to inhibit the growth of fungi and bacteria, which may be due to its ability to disrupt the cell membrane.
Biochemical and Physiological Effects:
MDPDEU has been found to have unique biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition could potentially lead to increased levels of acetylcholine in the brain, which could have implications for cognitive function. MDPDEU has also been found to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MDPDEU has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. Additionally, MDPDEU has shown promising results in various scientific research fields, which makes it a valuable compound for further study. However, there are also limitations to using MDPDEU in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects. Additionally, MDPDEU has not been extensively studied in humans, which limits its potential clinical applications.
Zukünftige Richtungen
There are several future directions for the study of MDPDEU. One potential direction is to further investigate its potential as an anticancer agent. Additionally, more research could be done on its potential as an antifungal and antibacterial agent. Further studies could also be done to understand the mechanism of action of MDPDEU and its effects on cognitive function. Overall, the study of MDPDEU has the potential to lead to exciting discoveries in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
MDPDEU has been found to have potential applications in various scientific research fields. It has been used as a ligand in metal complexes, which have shown promising results in catalytic reactions. MDPDEU has also been studied as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, MDPDEU has been explored as a potential antifungal and antibacterial agent.
Eigenschaften
IUPAC Name |
3-[4-[[4-(diethylcarbamoylamino)phenyl]methyl]phenyl]-1,1-diethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-5-26(6-2)22(28)24-20-13-9-18(10-14-20)17-19-11-15-21(16-12-19)25-23(29)27(7-3)8-4/h9-16H,5-8,17H2,1-4H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSGICAGUNHFPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407830 | |
| Record name | 3-[4-[[4-(diethylcarbamoylamino)phenyl]methyl]phenyl]-1,1-diethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[[4-(Diethylcarbamoylamino)phenyl]methyl]phenyl]-1,1-diethylurea | |
CAS RN |
41915-92-8 | |
| Record name | 3-[4-[[4-(diethylcarbamoylamino)phenyl]methyl]phenyl]-1,1-diethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-METHYLENEBIS(1,1-DIETHYL-3-PHENYLUREA) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[(4-fluorophenyl)thio]ethyl}pyridine oxalate](/img/structure/B3819655.png)
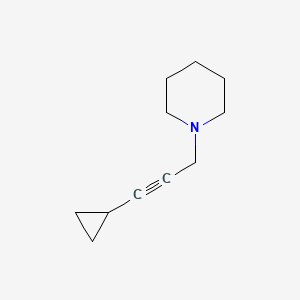
![2-[(anilinocarbonyl)(3-methylbutyl)amino]ethyl phenylcarbamate](/img/structure/B3819675.png)
![3-{1-[1-(2-thienylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}benzoic acid](/img/structure/B3819682.png)
![2-[(3-bromo-4-hydroxy-5-methylphenyl)(3-bromo-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B3819687.png)
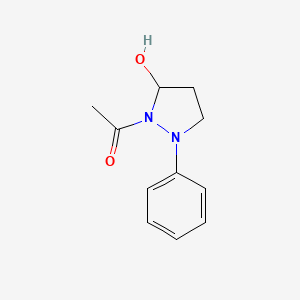
![4,4'-[2,2-propanediylbis(4,1-phenyleneoxy-4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B3819698.png)
![(4-fluorobenzyl){[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B3819699.png)
![2-[(2,4-dinitrophenyl)amino]-5-methylphenol](/img/structure/B3819700.png)
